1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl group at position 3 and a 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole moiety at position 1 via a methyl linker. This structural architecture combines lipophilic (pentyl chain, dimethylphenyl group) and electron-deficient (oxadiazole, quinazoline-dione) components, which are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-8-13-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-31-21)18-12-11-16(2)17(3)14-18/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
InChI Key |
IKVLNPDFNMANKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline-2,4(1H,3H)-dione Core
The preparation of the quinazoline-2,4(1H,3H)-dione scaffold can be accomplished through several methods:
From Anthranilic Acid : Anthranilic acid is refluxed with isothiocyanates in ethanol to form 2-thioxoquinazolin-4(3H)-one intermediates, which can be further modified.
Via Isatoic Anhydride : Reaction of isatoic anhydride with amines to form 2-aminobenzamide derivatives, followed by cyclization.
From o-Aminobenzamides : Direct cyclization of o-aminobenzamides with appropriate carbonyl compounds.
The first approach is particularly suitable for our target compound due to its versatility in introducing various substituents at the N-3 position early in the synthesis.
Synthesis of 1,2,4-Oxadiazole Components
The 1,2,4-oxadiazole moiety is typically synthesized through the following established routes:
From Amidoximes and Carboxylic Acid Derivatives
The most common method involves the reaction of amidoximes with carboxylic acid derivatives, such as acyl chlorides, esters, or acids activated with coupling reagents. This method can be represented by the following reaction scheme:
Synthesis of amidoxime from corresponding nitrile:
R-C≡N + NH₂OH·HCl + Na₂CO₃ → R-C(=NOH)-NH₂
Reaction with carboxylic acid derivatives:
R-C(=NOH)-NH₂ + R'-COCl → R-C(=N)-O-C(=O)-R' → cyclo-dehydration → R-C(=N)-O-C(R')=N
For the 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole component, the synthesis would start with 3,4-dimethylbenzonitrile to form the corresponding amidoxime, which is then reacted with an appropriate carboxylic acid derivative.
Cyclization of Acylated Amidoximes
Alternatively, acylated amidoximes can undergo thermal cyclization to form 1,2,4-oxadiazoles:
- Synthesis of amidoxime (as above)
- Acylation with acid chloride or anhydride
- Cyclization under thermal conditions (typically 80-120°C)
This method often provides cleaner reactions and higher yields of the desired oxadiazole products.
Preparation of this compound
Based on the available synthetic methodologies for both key structural components, the synthesis of the target compound can be accomplished through a multi-step process. The following represents a detailed synthetic pathway based on established protocols and adaptation of known procedures for similar compounds.
Synthesis of 3-Pentylquinazoline-2,4(1H,3H)-dione
Step 1: Preparation of 3-pentylquinazoline-2,4(1H,3H)-dione
The initial step involves the reaction of anthranilic acid with an appropriate isocyanate or isothiocyanate, followed by cyclization:
- Reaction of anthranilic acid with pentyl isocyanate in refluxing ethanol (8 hours)
- Collection of the resulting precipitate by filtration
- Recrystallization from ethanol/dioxane mixture (1:1) to obtain 3-pentylquinazoline-2,4(1H,3H)-dione
This approach allows for the regioselective introduction of the pentyl group at the N-3 position of the quinazoline core.
Synthesis of 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Step 2: Preparation of 3,4-dimethylbenzamidoxime
- Conversion of 3,4-dimethylbenzaldehyde to 3,4-dimethylbenzonitrile using aqueous ammonia and iodine in THF (2-3 hours, 76-80% yield)
- Reaction of 3,4-dimethylbenzonitrile with hydroxylamine hydrochloride and sodium carbonate in refluxing methanol (12-18 hours)
Step 3: Synthesis of 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Coupling Reaction to Form the Target Compound
Step 4: N-Alkylation of 3-pentylquinazoline-2,4(1H,3H)-dione
The final coupling reaction involves the N-alkylation of 3-pentylquinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole:
- Dissolution of 3-pentylquinazoline-2,4(1H,3H)-dione (0.60 mmol) in DMF (5 mL)
- Addition of anhydrous K₂CO₃ (0.72 mmol, 0.10 g) and stirring for 1 hour at room temperature
- Addition of 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.60 mmol) and KI (0.60 mmol, 0.10 g)
- Continued stirring for 24 hours at room temperature
- Pouring the reaction mixture into crushed ice
- Collection of the resulting precipitate by filtration, washing with water, and recrystallization from ethanol
The reaction mechanism involves the deprotonation of the N-1 position of 3-pentylquinazoline-2,4(1H,3H)-dione by the base (K₂CO₃), followed by nucleophilic substitution on the chloromethyl group of the oxadiazole component. The addition of KI facilitates the reaction through halogen exchange, generating a more reactive iodide intermediate in situ.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
An alternative approach involves a one-pot sequential synthesis starting from anthranilic acid:
- Reaction of anthranilic acid with pentyl isocyanate
- In situ cyclization to form 3-pentylquinazoline-2,4(1H,3H)-dione
- Direct alkylation with 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole without intermediate isolation
This method reduces the number of isolation and purification steps, potentially improving the overall efficiency of the synthesis.
Palladium-Catalyzed Coupling Approach
Recent developments in transition metal-catalyzed reactions provide an alternative route for the synthesis of complex quinazoline derivatives:
- Formation of the quinazoline core with appropriate functional groups
- Palladium-catalyzed isocyanide insertions to introduce specific substituents at the N-1 and N-3 positions
This method utilizes modern catalytic systems and may offer advantages in terms of regioselectivity and functional group tolerance.
Reaction Conditions and Optimization
The synthesis of this compound can be optimized through the careful control of various reaction parameters. Table 1 summarizes the key conditions for each step of the synthesis.
Table 1: Optimized Reaction Conditions for the Preparation of this compound
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Expected Yield (%) |
|---|---|---|---|---|---|---|
| Quinazoline core formation | Anthranilic acid, pentyl isocyanate | Ethanol | Reflux (78°C) | 8 | None | 90-95 |
| Nitrile formation | 3,4-dimethylbenzaldehyde, NH₃, I₂ | THF | 25-30 | 2-3 | Iodine | 76-80 |
| Amidoxime formation | 3,4-dimethylbenzonitrile, NH₂OH·HCl | Methanol | Reflux (65°C) | 12-18 | Na₂CO₃ | 50-60 |
| Oxadiazole formation | Amidoxime, chloroacetyl chloride | Toluene | Reflux (110°C) | 4-6 | None | 65-75 |
| Final coupling | 3-pentylquinazoline-2,4(1H,3H)-dione, chloromethyl oxadiazole | DMF | 25 | 24 | K₂CO₃, KI | 70-85 |
Solvent Effects
The choice of solvent significantly impacts the success of each synthetic step. For the final coupling reaction, DMF has proven to be the most effective solvent due to its ability to dissolve both the quinazoline derivative and the oxadiazole component while facilitating the SN2 reaction. Alternative solvents such as DMSO or acetonitrile can be used but may result in lower yields.
Base Selection
The base used in the final N-alkylation step is crucial for the selective deprotonation of the N-1 position. While K₂CO₃ is commonly employed, other bases such as Cs₂CO₃ or NaH may offer improved selectivity in certain cases. The use of stronger bases typically requires more careful temperature control to avoid side reactions.
Characterization and Structural Confirmation
The successful synthesis of this compound can be confirmed through various analytical techniques. The expected spectroscopic data for the target compound is summarized below.
Spectroscopic Data
NMR Spectroscopy:
- ¹H NMR would show characteristic signals for:
- Aromatic protons of the quinazoline core (7.0-8.5 ppm)
- Methyl groups of the 3,4-dimethylphenyl moiety (2.2-2.4 ppm)
- Methylene group connecting the oxadiazole to the quinazoline (5.0-5.2 ppm, singlet)
- Pentyl chain protons (0.8-1.8 ppm)
Mass Spectrometry:
- The molecular ion peak should correspond to the calculated molecular weight of 448.2 g/mol
- Characteristic fragmentation patterns would include loss of the pentyl chain and cleavage at the methylene linker
IR Spectroscopy:
- Characteristic absorptions for C=O stretching of the quinazoline-2,4-dione (1660-1700 cm⁻¹)
- C=N stretching of the oxadiazole ring (1550-1600 cm⁻¹)
Challenges and Considerations
The synthesis of this compound presents several challenges that require careful consideration:
Regioselectivity
Achieving selective N-1 alkylation in the presence of the N-3 position can be challenging. The use of the pre-functionalized 3-pentylquinazoline-2,4(1H,3H)-dione addresses this issue but requires careful control of reaction conditions to avoid over-alkylation or undesired O-alkylation at the carbonyl groups.
Purification Considerations
The purification of intermediates and the final product may require specialized techniques. Column chromatography using optimized solvent systems (typically hexane:ethyl acetate mixtures) is essential for obtaining the pure target compound. Recrystallization from ethanol has been shown to be effective for the final purification step.
Scalability
While the described methods are suitable for laboratory-scale synthesis, scaling up the production would require additional optimization to address issues such as heat transfer, mixing efficiency, and isolation procedures. Continuous flow chemistry approaches might offer advantages for larger-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Variations
The target compound belongs to a broader class of fused pyrimidine-dione derivatives. Key structural analogues include:
- 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (): These feature a thieno[2,3-d]pyrimidine-dione core instead of quinazoline-dione.
- Coumarin- and benzodiazepine-fused heterocycles (): While structurally distinct, these compounds share modular substitution patterns (e.g., aryl-oxadiazole groups) but lack the pyrimidine-dione scaffold, resulting in divergent bioactivity profiles .
Substituent Effects on Physicochemical Properties
- Steric and Electronic Effects : The 3,4-dimethylphenyl group on the oxadiazole ring introduces steric bulk and electron-donating methyl groups, which may enhance receptor binding specificity compared to simpler phenyl substituents in compounds .
Biological Activity
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines and their derivatives have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound and its potential applications in medicinal chemistry.
Chemical Structure
The molecular structure of the compound includes:
- A quinazoline core , which is known for its pharmacological properties.
- A 1,2,4-oxadiazole ring , which is associated with various biological activities such as anticancer and antimicrobial effects.
The molecular formula is , and its molecular weight is approximately 434.51 g/mol.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The 1,2,4-oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through various signaling pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- In Vitro Studies : Preliminary studies indicate that similar oxadiazole derivatives disrupt bacterial cell membranes or inhibit metabolic enzymes crucial for bacterial survival .
Other Biological Activities
Compounds with similar structures have demonstrated a range of other biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiparasitic : The oxadiazole ring has been linked to activity against parasitic infections .
Research Findings
A review of literature reveals a variety of studies focusing on similar compounds:
Case Studies
Several case studies provide insight into the biological efficacy of related compounds:
- Case Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Another study focused on the antibacterial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
